Serratenediol diacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

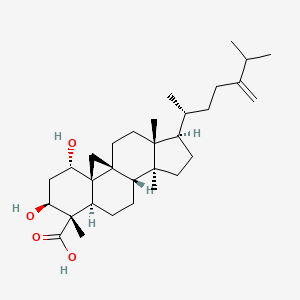

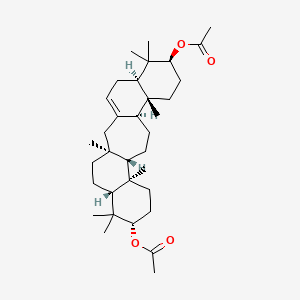

Serratenediol diacetate (chemical formula: C34H54O4) is a natural product found in Huperzia herteriana. It belongs to the class of triterpenoids and has a molecular weight of 526.8 g/mol. This compound is characterized by its intricate structure and intriguing biological properties .

Synthesis Analysis

The synthesis of Serratenediol diacetate involves several steps, including the acetylation of specific functional groups on the parent compound. While the exact synthetic pathway may vary, it typically starts from a precursor triterpenoid and proceeds through selective acetylation reactions .

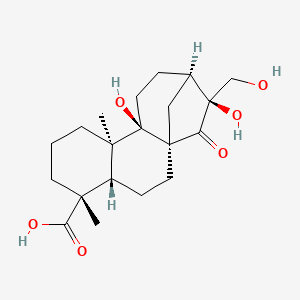

Molecular Structure Analysis

The molecular structure of Serratenediol diacetate consists of a complex arrangement of carbon atoms, hydrogen atoms, and oxygen atoms. It features multiple acetoxy groups attached to the triterpenoid backbone. The compound’s three-dimensional conformation plays a crucial role in its biological activity .

Chemical Reactions Analysis

Serratenediol diacetate can undergo various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions may lead to the formation of derivatives with altered properties. Researchers have explored its reactivity and potential transformations in the laboratory .

Physical And Chemical Properties Analysis

科学的研究の応用

Traditional Chinese Medicine

Serratenediol diacetate is a type of serratane-type triterpenoid, which is found in the club moss Palhinhaea cernua . This plant is used in Traditional Chinese Medicine (TCM) for the treatment of various conditions such as rheumatism, whooping cough, contusions, scalds, hepatitis, and nephrolithiasis .

Alzheimer’s Disease Treatment

The serratane-type triterpenoids, including Serratenediol diacetate, have shown inhibitory activities against cholinesterases and β-secretase 1 . These enzymes are key targets for the treatment of Alzheimer’s disease (AD), suggesting potential applications of Serratenediol diacetate in AD treatment .

Component of Lycopodium lucidulum

Serratenediol diacetate is one of the major triterpenoids found in Lycopodium lucidulum . This plant has been studied for its unique and biologically active metabolites .

Component of Sitka Spruce Bark

The bark of the Sitka spruce (Picea sitchensis) contains Serratenediol diacetate . This suggests potential applications in the study of plant metabolites and their biological activities .

作用機序

Target of Action

Serratenediol diacetate is a triterpenoid compound . . Triterpenoids are a class of compounds known for their diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Mode of Action

Triterpenoids, in general, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways, leading to changes in cellular function .

Biochemical Pathways

Triterpenoids are known to modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

It is soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Triterpenoids are known to exert a variety of biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of triterpenoids .

特性

IUPAC Name |

[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24-,25-,26-,27-,28-,29-,32-,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPGAEAWTQOUIO-CXEBUEIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C[C@@]3(CC[C@H]2C1(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of using Eu(DPM)3 in studying serratenediol diacetate through NMR?

A1: Eu(DPM)3, or tris(dipivaloylmethanato)europium(III), serves as a shift reagent in NMR spectroscopy []. When added to a sample of serratenediol diacetate, it interacts with the molecule, causing shifts in the resonance frequencies of specific protons, particularly those near the coordinating sites. This interaction allows researchers to differentiate between methyl groups that would otherwise appear very close together in a standard NMR spectrum.

Q2: How does the use of Eu(DPM)3 contribute to the assignment of methyl resonances in serratenediol diacetate?

A2: The varying degrees of interaction between Eu(DPM)3 and different coordinating sites on serratenediol diacetate provide valuable information for assigning methyl resonances. By analyzing the magnitude and direction of these shifts, researchers could deduce the relative proximity of each methyl group to the coordinating oxygen atoms. This method allowed for the successful assignment of all methyl resonances in serratenediol diacetate [C(14a)-homo-27-norgammacer-14-ene-3β,21α-diyl diacetate] []. This approach proved crucial in unraveling the complex structure of serratenediol diacetate and similar triterpenes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[3-difluoromethyl-4-phosphoanilinami](/img/no-structure.png)